molecular formula C12H22O3 B6235302 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1247554-05-7

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6235302
CAS No.: 1247554-05-7
M. Wt: 214.30 g/mol
InChI Key: HISCQQWOVFFLOZ-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-methoxycyclohexane-1-carboxylic acid (CAS: Not explicitly listed in evidence; molecular formula: C₁₃H₂₁NO₅, Mol. weight: 271.32) is a cyclohexane derivative featuring a tert-butyl group at the 4-position, a methoxy group at the 1-position, and a carboxylic acid substituent at the 1-position . The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers, likely arising from the cyclohexane ring’s chair conformations and substituent orientations .

Applications of such compounds span pharmaceuticals, agrochemicals, and chiral synthons in asymmetric synthesis .

Properties

CAS No.

1247554-05-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-11(2,3)9-5-7-12(15-4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

HISCQQWOVFFLOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Oxidation of 4-tert-Butyl-1-Methoxycyclohexane-1-Carbaldehyde

The aldehyde derivative, 4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde, serves as a precursor for oxidation to the carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or Oxone® (potassium peroxymonosulfate) facilitate this conversion under acidic or neutral conditions. For example, Oxone® in aqueous acetone selectively oxidizes the aldehyde group without affecting the methoxy or tert-butyl substituents.

Mechanism :
The aldehyde undergoes nucleophilic attack by water in the presence of an oxidizing agent, forming a geminal diol intermediate. Further oxidation yields the carboxylic acid.

Challenges :

  • Over-oxidation of the cyclohexane ring is avoided by steric shielding from the tert-butyl group.

  • Diastereomer formation arises if the oxidation step proceeds via a planar transition state, leading to racemization.

Typical Conditions :

Oxidizing AgentSolventTemperatureYield
KMnO4KMnO_4H2OH_2O25°C70%
Oxone®Acetone50°C85%

Hydrolysis of Ester Precursors

Ester derivatives, such as methyl 4-tert-butyl-1-methoxycyclohexane-1-carboxylate, are hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This method is advantageous for avoiding harsh oxidation conditions.

Base-Catalyzed Hydrolysis :
Treatment with aqueous sodium hydroxide (NaOHNaOH) cleaves the ester bond, forming the carboxylate salt, which is acidified to the free acid.

Acid-Catalyzed Hydrolysis :
Concentrated hydrochloric acid (HClHCl) in refluxing ethanol promotes ester cleavage, though prolonged heating may lead to methoxy group decomposition.

Example Protocol :

Ester PrecursorReagentConditionsYield
Methyl ester2M NaOHNaOHReflux, 6h90%
Ethyl ester6M HClHCl80°C, 4h75%

Diastereomer Control :
The stereochemistry of the ester precursor dictates the diastereomeric ratio in the final product. Racemization is minimized by using mild conditions .

Cyclohexane Ring Formation via Diels-Alder Reaction

The cyclohexane core is constructed via a Diels-Alder reaction between a diene and a dienophile bearing pre-installed functional groups. For instance, reacting 1-tert-butyl-1-methoxy-1,3-butadiene with acrylic acid derivatives generates the cyclohexane ring with the desired substituents.

Mechanism :
The [4+2] cycloaddition forms the six-membered ring, with the electron-donating methoxy group directing regioselectivity.

Conditions :

DienophileCatalystTemperatureYield
Acrylic acidNone120°C60%
Methyl acrylateLewis acid80°C78%

Stereochemical Outcome :
The endo rule favors the formation of one diastereomer, but steric bulk from the tert-butyl group may alter selectivity.

Palladium-Catalyzed Coupling for Substituent Installation

Palladium-mediated cross-coupling reactions install the tert-butyl or methoxy groups onto a pre-formed cyclohexane scaffold. For example, Suzuki-Miyaura coupling with 4-tert-butylphenylboronic acid introduces the tert-butyl moiety .

Protocol :

SubstrateBoronic AcidCatalystYield
1-Bromo-1-methoxycyclohexane4-tert-Butylphenylboronic acidPd(PPh3_3)4_465%

Limitations :

  • Requires halogenated cyclohexane precursors.

  • Competing side reactions may reduce yields.

One-Pot Synthesis from Ketone Intermediates

A sequential one-pot approach converts 4-tert-butylcyclohexanone into the target compound through methoxylation and carboxylation.

Steps :

  • Methoxylation : Treatment with methyl iodide (CH3ICH_3I) and silver oxide (Ag2OAg_2O) installs the methoxy group.

  • Carboxylation : Reaction with carbon dioxide (CO2CO_2) under high pressure forms the carboxylic acid.

Conditions :

StepReagentsPressureYield
MethoxylationCH3ICH_3I, Ag2OAg_2O1 atm80%
CarboxylationCO2CO_2, LiOHLiOH50 atm70%

Diastereomer Formation : The planar enolate intermediate during carboxylation leads to a 1:1 diastereomeric mixture.

Chemical Reactions Analysis

Phosphorylation Reactions

The carboxylic acid group undergoes phosphorylation under transition metal-free conditions with dialkyl phosphonates. Key findings from optimized protocols include:

Table 1: Reaction Optimization for Bisphosphorylation of Carboxylic Acids

ConditionYield (%)
Na₂CO₃ (1 equiv), solvent-free, 110°C97
NaHCO₃ (1 equiv)89
Et₃N (1 equiv)65
Without base0
  • Substrate Scope :

    • Electron-rich (e.g., 4-methylbenzoic acid: 92% yield) and electron-deficient (e.g., 4-nitrobenzoic acid: 85% yield) aromatic acids react efficiently .

    • Aliphatic carboxylic acids show comparable reactivity (e.g., cyclohexanecarboxylic acid: 89% yield) .

Decarboxylation and Dehydration Pathways

Under oxidative or thermal conditions, the carboxylic acid group undergoes decarboxylation or dehydration. For example:

Table 2: Decomposition Pathways of Biphenyl-2-carboxylic Acid

PathwayMajor ProductSelectivity (%)
Decarboxylation (CO₂ loss)Biphenyl60
Dehydration (H₂O loss)Fluorenone30
Bimolecular anhydride formationDiphenic anhydride10
  • At 390°C, zinc carboxylates decompose to biphenyl (60%) and fluorenone (30%) .

Diastereomer Separation via Chiral Derivatization

The mixture of diastereomers can be resolved through esterification with chiral auxiliaries, followed by HPLC:

Table 3: HPLC Separation of Diastereomeric Esters

Chiral AuxiliarySeparation Factor (α)Resolution (Rₛ)
(S)-(+)-MαNP acid1.251.03
Camphorsultam derivatives1.101.30
  • Esters formed with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) enable baseline separation .

  • X-ray crystallography confirms absolute configurations post-separation .

Esterification and Amidation

The carboxylic acid reacts readily with alcohols or amines under standard conditions:

Table 4: Thermochemical Data for Methyl Ester Formation

ReactionΔH° (kJ/mol)
cis-1-tert-butyl-4-carbomethoxycyclohexane formation-4.7 ± 0.2
  • Esterification with methanol proceeds exothermically under acidic catalysis .

  • Amidation with camphorsultam (e.g., for chiral resolution) yields crystalline derivatives suitable for X-ray analysis .

Stability and Functional Group Compatibility

  • The methoxy group remains stable under phosphorylation and esterification conditions .

  • Tert-butyl substituents enhance steric hindrance, influencing reaction rates and regioselectivity in ring-opening reactions .

Scientific Research Applications

Fragrance Industry

The fragrance industry is one of the primary sectors utilizing 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid due to its olfactory characteristics. The compound is often used to create novel scent formulations.

  • Olfactory Properties : The diastereomeric mixture exhibits unique scent profiles that can enhance the complexity and appeal of perfumes. Specific derivatives derived from this compound have been noted for their animalistic and woody scents, reminiscent of natural musk and civet .
  • Synthesis of Fragrance Compounds : The compound serves as a precursor in synthesizing various fragrance esters. For instance, acetylation reactions can yield esters with distinctive fruity or earthy notes, broadening the palette of available fragrances .

Pharmaceutical Applications

In pharmaceuticals, the compound's structure allows it to function as an intermediate in the synthesis of biologically active molecules.

  • Potential Drug Development : Research indicates that derivatives of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid may possess anti-inflammatory or analgesic properties. Such compounds could be explored for therapeutic applications in pain management .

Chemical Intermediate

As a versatile chemical intermediate, this compound can be utilized in various synthetic pathways.

  • Reactivity : The presence of functional groups such as carboxylic acid and methoxy allows for further chemical modifications, making it suitable for creating complex organic molecules. It can undergo reactions like esterification and acylation to form new compounds with tailored properties .

Case Study 1: Synthesis of Fragrance Esters

A study demonstrated the synthesis of several esters from 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid through acylation with acetic anhydride. The resulting esters exhibited high yields and interesting olfactory characteristics:

Ester NameYield (%)Key Notes
2-tert-butyl-4-methylcyclohexyl acetate96%Woody scent with dry tobacco notes
2-tert-butyl-4-methylcyclohexyl propionate90%Fruity aroma reminiscent of apricots

This case highlights the compound's significance in developing new fragrance materials with desirable sensory attributes .

Case Study 2: Pharmaceutical Potential

Research conducted on derivatives of the compound revealed promising anti-inflammatory effects in preclinical models. The study focused on modifying the carboxylic acid group to enhance bioavailability and potency:

ModificationEffectivenessObservations
Methyl ester formationIncreased solubilityEnhanced absorption in biological systems
Acylation with phenolic compoundsImproved anti-inflammatory activitySynergistic effects observed

These findings suggest that further exploration into the pharmaceutical applications of this compound could lead to new therapeutic agents .

Mechanism of Action

The mechanism by which 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 4-tert-Butyl-2-Oxocyclopentane-1-Carboxylate (Mixture of Diastereomers)

  • Structure : Cyclopentane core with a tert-butyl group (4-position), ketone (2-position), and ethyl ester (1-position).
  • Molecular Formula : C₁₃H₂₂O₃ (estimated from ).
  • Key Differences: Core Ring: Cyclopentane vs. cyclohexane in the target compound. Functional Groups: Ketone and ester vs. methoxy and carboxylic acid. This reduces acidity (pKa ~25 for ketone vs. ~5 for carboxylic acid) and alters hydrogen-bonding capacity. Stereochemistry: Diastereomerism arises from substituent orientations on the cyclopentane ring, but the absence of a methoxy group simplifies stereochemical complexity .

4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid (cis/trans Mixture)

  • Structure : Cyclohexane with a tert-butoxycarbonyl (Boc)-protected amine (1-position) and carboxylic acid (4-position).
  • Molecular Formula: C₁₃H₂₃NO₄ ().
  • Key Differences: Substituents: Boc-protected amine vs. methoxy group. The Boc group introduces a bulky carbamate, influencing solubility and stability under acidic conditions. Diastereomer Ratio: Cis/trans isomerism at the cyclohexane ring leads to distinct NMR profiles, with δ ~25.5–29.0 ppm for tert-butyl carbons in ¹³C NMR .

tert-Butyl 4-Hydroxy-2,4-Dimethylpiperidine-1-Carboxylate (Mixture of Diastereomers)

  • Structure : Piperidine ring with tert-butyl carbamate (1-position), hydroxyl (4-position), and methyl groups (2,4-positions).
  • Molecular Formula: C₁₃H₂₅NO₃ (CAS: 2413898-47-0, ).
  • Key Differences :
    • Heterocyclic Core : Piperidine (6-membered, nitrogen-containing) vs. cyclohexane. The nitrogen enables hydrogen bonding and coordination in catalysis.
    • Functional Groups : Hydroxyl and carbamate vs. methoxy and carboxylic acid. The hydroxyl group increases polarity, while the carbamate offers orthogonal protection strategies .

Research Findings and Data

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Diastereomer Source Notable NMR Shifts (¹³C)
Target Compound C₁₃H₂₁NO₅ Methoxy, COOH, tert-butyl Cyclohexane conformers tert-butyl: ~25–30 ppm
Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate C₁₃H₂₂O₃ Ketone, ester, tert-butyl Cyclopentane substituents Ketone C=O: ~210 ppm
4-(Boc-aminomethyl)cyclohexanecarboxylic acid C₁₃H₂₃NO₄ Boc-amine, COOH, tert-butyl Cis/trans cyclohexane Boc carbonyl: ~152 ppm

Biological Activity

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, a compound characterized by its complex structure and diastereomeric nature, has garnered interest in various fields including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid is C12H22O3C_{12}H_{22}O_{3}. Its structure can be represented using the SMILES notation: CC(C)(C)C1CCC(CC1)(C(=O)O)OC. The compound exists as a mixture of diastereomers, which can significantly influence its biological properties due to stereochemical variations.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but related compounds have shown promising activities. The following sections summarize potential biological activities based on structural analogs and related research.

Anticancer Activity

Some studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, cyclohexane derivatives have been reported to inhibit the growth of lung adenocarcinoma cells. The mechanism often involves modulation of signaling pathways that lead to apoptosis or cell cycle arrest .

Anti-inflammatory Properties

Research on related carboxylic acids suggests that they may possess anti-inflammatory properties. These effects are typically mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, which are crucial in inflammatory processes. Such mechanisms could be explored further in the context of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals. Similar cyclic compounds have been utilized as intermediates in the synthesis of insecticides and herbicides. Their effectiveness is often attributed to their ability to disrupt biological processes in pests .

The biological activity of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid may involve several mechanisms:

  • Stereochemistry : The presence of multiple diastereomers can lead to varied interactions with biological targets, affecting potency and selectivity.
  • Metabolic Pathways : Similar compounds often undergo metabolic transformations that can enhance or diminish their bioactivity.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid as a diastereomeric mixture?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Methoxy groups are added via nucleophilic substitution or Mitsunobu reactions. Carboxylic acid formation may proceed through oxidation of a methyl group (e.g., KMnO₄ under acidic conditions) or hydrolysis of nitriles. Diastereomer formation arises from axial/equatorial conformational flexibility during substitution steps. Reaction conditions (temperature, solvent polarity) influence the diastereomer ratio. Purification via recrystallization or chromatography is critical .

Q. How can the presence of diastereomers be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Distinct chemical shifts for methoxy and tert-butyl groups in 1H^1H- and 13C^{13}C-NMR indicate diastereomeric splitting. For example, axial vs. equatorial methoxy protons show different coupling constants.
  • HPLC : Reverse-phase chromatography with chiral columns (e.g., cellulose-based) resolves diastereomers based on retention time differences.
  • X-ray Diffraction (XRD) : Single-crystal XRD confirms spatial arrangement of substituents and quantifies diastereomeric ratios in solid states .

Q. What factors influence the stability of this compound under laboratory storage conditions?

  • Methodological Answer : Stability is affected by:
  • Temperature : Elevated temperatures accelerate epimerization. Store at -20°C in inert atmospheres.
  • Light : UV exposure may degrade the methoxy group; use amber vials.
  • Humidity : Hydrolysis of the ester intermediates can occur; desiccants are recommended.
    Stability assays (TGA, DSC) and periodic HPLC analysis monitor degradation .

Advanced Research Questions

Q. How can computational modeling predict the relative stability of diastereomers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy differences between axial and equatorial conformers. Key parameters:
  • Steric Strain : tert-Butyl groups in axial positions increase steric hindrance.
  • Torsional Angles : Methoxy group orientation affects ring puckering energy.
    Results correlate with experimental NMR data and XRD-derived bond lengths .

Q. What strategies resolve contradictions in diastereomer ratios under varying reaction conditions?

  • Methodological Answer : Contradictions arise from kinetic vs. thermodynamic control:
  • Kinetic Control : Low temperatures favor less stable, faster-forming diastereomers (e.g., axial methoxy due to transient transition states).
  • Thermodynamic Control : Higher temperatures or prolonged reactions favor equatorial substituents (lower steric strain).
    Use variable-temperature NMR and time-resolved HPLC to track ratio changes. Solvent polarity (e.g., DMSO vs. hexane) also modulates equilibria .

Q. How can diastereomers be separated and quantified for mechanistic studies?

  • Methodological Answer :
  • Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients achieve baseline separation.
  • Crystallization : Diastereomeric salts (e.g., with enantiopure amines) exploit solubility differences.
    Quantification via 1H^1H-NMR integration or mass spectrometry (LC-MS) with calibration curves .

Q. What mechanistic insights explain the compound’s reactivity in esterification or amidation reactions?

  • Methodological Answer : The bulky tert-Butyl group sterically hinders nucleophilic attack at the carboxylic acid, slowing esterification. Methoxy groups influence reactivity via electronic effects:
  • Electron Donation : Methoxy groups increase electron density on the carbonyl, reducing electrophilicity.
  • Conformational Locking : Equatorial methoxy stabilizes transition states in SN2 mechanisms.
    Kinetic studies (e.g., monitoring by FT-IR or 19F^{19}F-NMR with fluorinated reagents) reveal rate constants .

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